6-Fluorobenzofuran-3-carboxylic acid
Overview
Description
6-Fluorobenzofuran-3-carboxylic acid is a fluorinated derivative of benzofuran, characterized by the presence of a carboxylic acid functional group.
Biochemical Analysis
Biochemical Properties
6-Fluoro-1-benzofuran-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, thereby affecting the conduction velocity and reducing sinus node autonomy . This interaction suggests its potential use in managing cardiac arrhythmias.
Cellular Effects
The effects of 6-Fluoro-1-benzofuran-3-carboxylic acid on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These effects are mediated through its interaction with various cellular components, leading to alterations in cellular behavior and function.
Molecular Mechanism
At the molecular level, 6-Fluoro-1-benzofuran-3-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to bind to specific targets within the cell underlies its biological activity and therapeutic potential .
Metabolic Pathways
6-Fluoro-1-benzofuran-3-carboxylic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are crucial for its biological activity and therapeutic potential .
Transport and Distribution
Within cells and tissues, 6-Fluoro-1-benzofuran-3-carboxylic acid is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation, which are critical for its biological activity .
Subcellular Localization
The subcellular localization of 6-Fluoro-1-benzofuran-3-carboxylic acid is essential for its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles, where it exerts its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluorobenzofuran-3-carboxylic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general protocols for synthesizing benzofuran derivatives, including the use of transition-metal catalysis for cyclization of aryl acetylenes, are of high interest .
Chemical Reactions Analysis
Types of Reactions: 6-Fluorobenzofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation often uses halogens like chlorine or bromine, while nitration employs nitric acid.
Major Products: The major products formed from these reactions include hydroxy derivatives, halogenated compounds, and nitro derivatives .
Scientific Research Applications
6-Fluorobenzofuran-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Fluorobenzofuran-3-carboxylic acid involves its interaction with various molecular targets. The compound’s antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . Its anticancer properties are linked to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Psoralen: Used in the treatment of skin diseases like cancer and psoriasis.
8-Methoxypsoralen: Another derivative with similar applications in treating skin conditions.
Angelicin: Known for its use in photochemotherapy.
Uniqueness: 6-Fluorobenzofuran-3-carboxylic acid stands out due to its fluorinated structure, which enhances its biological activity and stability compared to non-fluorinated benzofuran derivatives .
Properties
IUPAC Name |
6-fluoro-1-benzofuran-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FO3/c10-5-1-2-6-7(9(11)12)4-13-8(6)3-5/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVWVNCCIAXRMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)OC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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